molecular formula C6H14N2 B165896 (3S)-(-)-3-(Dimethylamino)pyrrolidine CAS No. 132883-44-4

(3S)-(-)-3-(Dimethylamino)pyrrolidine

Cat. No. B165896
M. Wt: 114.19 g/mol
InChI Key: AVAWMINJNRAQFS-LURJTMIESA-N
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Description

“(3S)-(-)-3-(Dimethylamino)pyrrolidine” is a derivative of pyrrolidine, which is a five-membered nitrogen heterocycle . Pyrrolidine and its derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

Pyrrolidine is prepared industrially by the reaction of 1,4-butanediol and ammonia at a temperature of 165–200°C and a pressure of 17–21 MPa in the presence of a cobalt- and nickel oxide catalyst . In the laboratory, pyrrolidine was usually synthesized by treating 4-chlorobutan-1-amine with a strong base . The new pyrrolidine derivatives were synthesized by condensing N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide with substituted aniline in ethanol in the presence of catalytic amounts of glacial acetic acid .


Molecular Structure Analysis

The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

These compounds showed nanomolar activity against CK1γ and CK1ε .


Physical And Chemical Properties Analysis

Pyrrolidine is a cyclic secondary amine, also classified as a saturated heterocycle. It is a colorless liquid that is miscible with water and most organic solvents .

Scientific Research Applications

1. Reactions with Decafluorocyclohexene

(Powers, Stephens, & Tatlow, 1982) found that dimethylamine reacts with decafluorocyclohexene to produce non-basic enamines. This suggests potential applications in the synthesis of enamines using dimethylamino derivatives.

2. Intramolecular Electron Transfer Studies

(Szydłowska et al., 2003) investigated the electronic structures of the lowest excited states and molecular geometries of derivatives of dimethylamino pyridines, indicating the role of such compounds in photoinduced electron transfer studies.

3. NMR Assignment of a Chiral Organocatalyst

(Cui Yan-fang, 2008) utilized nuclear magnetic resonance (NMR) for the assignment of 1H and 13C NMR signals in a new chiral organocatalyst containing dimethylamino pyrrolidine, highlighting its significance in catalysis research.

4. Surface Plasmon Resonance Spectroscopy

(Gandubert & Lennox, 2006) studied the use of 4-(dimethylamino)pyridine in forming adhesion layers for anionic polyelectrolytes, using surface plasmon resonance spectroscopy, demonstrating potential applications in material science.

5. Microwave-Assisted Synthesis

(Vargas et al., 2012) reported on the microwave-assisted synthesis of dimethylaminomethylene pyrrolidine derivatives, highlighting the compound's utility in efficient synthetic processes.

6. Coordination Chemistry

(Weigand et al., 2007) explored the use of dimethylamino pyridine ligand in coordination complexes, contributing to the field of coordination chemistry.

7. Kinetics in Atmospheric Chemistry

(Weller & Herrmann, 2015) investigated the kinetics of reactions involving dimethylamine and pyrrolidine with NO3 radicals and ozone, relevant to atmospheric chemistry.

Safety And Hazards

Pyrrolidine is highly flammable and harmful if swallowed or inhaled. It causes severe skin burns and eye damage . Additionally, some alkaloids have been identified to exert toxic effects on the animal organs .

Future Directions

Pyrrolidine derivatives have sparked the interest of researchers to create novel synthetic molecules with minimal side effects and drawbacks . This review discusses the synthetic compounds with active pyrrolidine scaffolds, critical findings, and most crucially the structure–activity relationship that affects the activity of the ring .

properties

IUPAC Name

(3S)-N,N-dimethylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-8(2)6-3-4-7-5-6/h6-7H,3-5H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAWMINJNRAQFS-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427080
Record name (3S)-(-)-3-(Dimethylamino)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-(-)-3-(Dimethylamino)pyrrolidine

CAS RN

132883-44-4
Record name (3S)-(-)-3-(Dimethylamino)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-(-)-3-(Dimethylamino)pyrrolidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
J Kuroyanagi, K Kanai, Y Sugimoto, T Horiuchi… - Bioorganic & medicinal …, 2010 - Elsevier
Synthesis and in vitro antifungal evaluations of 1,3-benzoxazole-7-carbonitrile 3, 1,3-benzoxazole-4-carbonitrile 4, benzofuran 5, benzoxazine 7, and benzimidazole 8 were reported. …
Number of citations: 37 www.sciencedirect.com
CL Horchler, JP McCauley Jr, JE Hall… - Bioorganic & Medicinal …, 2007 - Elsevier
Multiparallel amenable syntheses of 6-methoxy-8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid-(4-morpholin-4-yl-phenyl)amides (I) and 4-amino-6-methoxy-8-(4-methyl-…
Number of citations: 44 www.sciencedirect.com
J Kuroyanagi, K Kanai, Y Sugimoto, T Fujisawa… - Bioorganic & medicinal …, 2010 - Elsevier
Preparations and in vitro antifungal activities of triazolopyridines, imidazopyridines, and a pyrazolopyridine were reported. Among those scaffolds, triazolopyridine was found to be the …
Number of citations: 28 www.sciencedirect.com
L Colis, G Ernst, S Sanders, H Liu… - Journal of medicinal …, 2014 - ACS Publications
RNA polymerase I (Pol I) is a dedicated polymerase that transcribes the 45S ribosomal (r) RNA precursor. The 45S rRNA precursor is subsequently processed into the mature 5.8S, 18S…
Number of citations: 56 pubs.acs.org
DH Slee, M Moorjani, X Zhang, E Lin… - Journal of medicinal …, 2008 - ACS Publications
Previously we have described a series of novel A 2A receptor antagonists with excellent water solubility. As described in the accompanying paper, the antagonists were first optimized to …
Number of citations: 26 pubs.acs.org
J Kuroyanagi, K Kanai, T Horiuchi… - Chemical and …, 2011 - jstage.jst.go.jp
A series of 1, 3-benzoxazole-4-carbonitriles was synthesized and evaluated for its antifungal activity, solubility, and metabolic stability. Among those compounds, 4-cyano-N, N, 5-…
Number of citations: 16 www.jstage.jst.go.jp

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